molecular formula C21H22ClNO8S B13710566 Clopidogrel Acyl-beta-D-glucuronide

Clopidogrel Acyl-beta-D-glucuronide

Cat. No.: B13710566
M. Wt: 483.9 g/mol
InChI Key: TUBQAJBXTWIXFX-JEAPLRIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clopidogrel Acyl-beta-D-glucuronide is a metabolite of the antiplatelet drug clopidogrel. This compound is formed through the glucuronidation process, where clopidogrel is conjugated with glucuronic acid. It plays a significant role in the pharmacokinetics and pharmacodynamics of clopidogrel, particularly in its interaction with cytochrome P450 enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Clopidogrel Acyl-beta-D-glucuronide is synthesized through the glucuronidation of clopidogrel carboxylic acid. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT2B7, UGT2B4, and UGT2B17 . The reaction conditions typically involve the use of human liver and intestine microsomes, along with UDP-glucuronic acid as a co-substrate .

Industrial Production Methods

Industrial production of this compound involves large-scale enzymatic reactions using recombinant UGT enzymes. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Clopidogrel Acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Properties

Molecular Formula

C21H22ClNO8S

Molecular Weight

483.9 g/mol

IUPAC Name

(3R,4R,5R,6R)-6-[2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H22ClNO8S/c22-12-4-2-1-3-11(12)14(23-7-5-13-10(9-23)6-8-32-13)20(29)31-21-17(26)15(24)16(25)18(30-21)19(27)28/h1-4,6,8,14-18,21,24-26H,5,7,9H2,(H,27,28)/t14?,15-,16-,17-,18?,21-/m1/s1

InChI Key

TUBQAJBXTWIXFX-JEAPLRIDSA-N

Isomeric SMILES

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O[C@@H]4[C@@H]([C@@H]([C@H](C(O4)C(=O)O)O)O)O

Canonical SMILES

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

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